(S)-1-(4-Bromophenyl)pentan-1-amine
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Overview
Description
(S)-1-(4-Bromophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a bromophenyl group attached to a pentan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Bromophenyl)pentan-1-amine typically involves the following steps:
Chiral Resolution: Separation of the enantiomers to obtain the (S)-enantiomer.
Amine Introduction: Conversion of the intermediate compound to the desired amine through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the bromophenyl group to a phenyl group or reduce other functional groups present.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products: The major products depend on the specific reactions and conditions employed, but can include various substituted phenylpentan-1-amines and their oxidized or reduced forms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromophenyl)pentan-1-amine would depend on its specific biological targets. Generally, it may interact with receptors or enzymes, modulating their activity through binding interactions. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
®-1-(4-Bromophenyl)pentan-1-amine: The enantiomer of the compound.
1-(4-Chlorophenyl)pentan-1-amine: A similar compound with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)pentan-1-amine: A similar compound with a fluorine atom instead of bromine.
Uniqueness: (S)-1-(4-Bromophenyl)pentan-1-amine is unique due to its specific chiral configuration and the presence of a bromine atom, which can influence its reactivity and interactions compared to its analogs.
Properties
Molecular Formula |
C11H16BrN |
---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
(1S)-1-(4-bromophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4,13H2,1H3/t11-/m0/s1 |
InChI Key |
XWMATEXNOIDDRI-NSHDSACASA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC=C(C=C1)Br)N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
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